N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride

説明

特性

IUPAC Name |

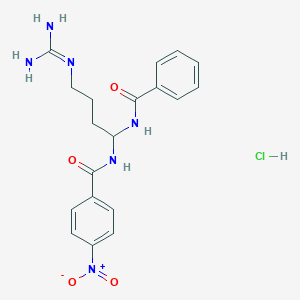

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKFPFLXFNAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883603 | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911-77-3 | |

| Record name | N-α-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA): A Comprehensive Technical Guide for Protease Research

Introduction: The Indispensable Role of BAPNA in Protease Enzymology

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly abbreviated as BAPNA, stands as a cornerstone chromogenic substrate in the field of protease research.[1][][3] Its utility is particularly pronounced in the study of trypsin-like serine proteases, where its specific cleavage results in a quantifiable color change, enabling precise measurement of enzymatic activity.[][4] This guide provides an in-depth exploration of BAPNA, from its fundamental chemical properties to its practical applications in enzyme kinetics and inhibitor screening, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes not just the "how" but the "why" behind experimental designs, ensuring a robust and reproducible application of this vital research tool.

Physicochemical Properties and Handling

A thorough understanding of BAPNA's physical and chemical characteristics is paramount for its effective use and storage. This synthetic compound is a conjugate of arginine linked to benzoyl and nitroanilide groups, with the hydrochloride salt form enhancing its solubility and stability.[]

| Property | Value | Source(s) |

| Synonyms | BAPNA, BANI, Bz-DL-Arg-pNA·HCl | [1][5][6] |

| CAS Number | 911-77-3 | [1][5] |

| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1] |

| Molecular Weight | 434.9 g/mol | [1] |

| Appearance | Pale yellow or beige powder | [1] |

| Melting Point | 254 - 258 °C | [1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL), with gentle heating if necessary (≤ 65°C).[7][8][9] Sparingly soluble in aqueous buffers.[10] | [7][8][9][10] |

| Storage | Store at ≤ -15°C.[1] Keep container well-closed. | [1] |

| Stability | A solution in DMSO is reported to be stable for about one week at room temperature.[8] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[10] | [8][10] |

Mechanism of Action: A Chromogenic Reporter of Proteolytic Activity

The efficacy of BAPNA as a substrate lies in its specific recognition and cleavage by certain proteases. The enzyme hydrolyzes the amide bond between the arginine residue and the 4-nitroanilide moiety.[7][8] This enzymatic action releases p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution.[4][11] The intensity of this color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitroaniline released and, consequently, to the activity of the enzyme.[12][13]

This principle forms the basis of a continuous spectrophotometric rate determination assay, allowing for real-time monitoring of enzyme kinetics.

Caption: Enzymatic hydrolysis of BAPNA by a trypsin-like protease.

Experimental Protocol: Quantifying Trypsin Activity

This section details a robust, self-validating protocol for determining trypsin activity using BAPNA. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Reagent Preparation

-

Triethanolamine Buffer (200 mM, pH 7.8) with 20 mM Calcium Chloride:

-

Rationale: The optimal pH for trypsin activity is around 8.0.[14] A buffer at pH 7.8 provides a stable environment for the enzyme to function near its maximum catalytic efficiency. Calcium ions are known to enhance the stability of trypsin and protect it from autolysis.

-

Preparation: Dissolve the appropriate amounts of triethanolamine hydrochloride and calcium chloride dihydrate in purified water. Adjust the pH to 7.8 at 25°C using 1 M NaOH.[15]

-

-

BAPNA Stock Solution (e.g., 10 mM in DMSO):

-

Rationale: BAPNA has limited solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.[7][8][9] Preparing a concentrated stock in DMSO allows for easy dilution into the aqueous reaction buffer.

-

Preparation: Dissolve the required mass of BAPNA in DMSO. Gentle heating (not exceeding 65°C) can be applied to aid dissolution.[8] The solution should be clear; a yellow color may indicate decomposition.

-

-

Trypsin Solution:

-

Rationale: The enzyme should be dissolved in a solution that maintains its stability and prevents premature activity. A slightly acidic solution, such as 1 mM HCl, is often used for storing trypsin solutions on ice.

-

Preparation: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl. The final concentration will need to be optimized to ensure a linear reaction rate within the desired timeframe.

-

-

Reaction Stop Solution (30% Acetic Acid):

-

Rationale: For endpoint assays, it is necessary to halt the enzymatic reaction. Acetic acid denatures the enzyme by drastically lowering the pH, thereby stopping the hydrolysis of BAPNA.[13]

-

Assay Procedure (96-well plate format)

-

Reaction Setup: In each well of a microplate, add the following in order:

-

Triethanolamine Buffer

-

Purified Water (to adjust final volume)

-

BAPNA working solution (diluted from stock)

-

Causality: It is crucial to add the enzyme last to initiate the reaction simultaneously in all wells. Pre-incubating the other components at the desired temperature (e.g., 25°C or 37°C) ensures thermal equilibrium.[13][14]

-

-

Initiation: Add the trypsin solution to each well to start the reaction. Mix gently.

-

Measurement (Kinetic Assay): Immediately place the plate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Causality: This continuous monitoring allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

-

-

Measurement (Endpoint Assay):

Data Analysis and Interpretation

For a kinetic assay, the rate of reaction is determined by the slope of the linear portion of the absorbance vs. time plot (ΔA/min). To convert this to enzymatic activity (e.g., in µmol/min), the Beer-Lambert law is used:

Activity (µmol/min) = (ΔA/min) * V / (ε * l)

Where:

-

ΔA/min is the rate of change in absorbance.

-

V is the total reaction volume.

-

ε is the molar absorptivity of p-nitroaniline (a standard value is typically used, but it can be empirically determined).

-

l is the path length of the cuvette or well.

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmol of BAPNA per minute at a specific pH and temperature.

Applications in Drug Development and Research

BAPNA's reliability and ease of use make it an invaluable tool in several research and development areas:

-

Enzyme Kinetics: It is widely used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into enzyme efficiency and substrate affinity.[][14]

-

Inhibitor Screening: BAPNA is pivotal in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.[][16] A reduction in the rate of p-nitroaniline formation in the presence of a test compound indicates inhibitory activity.[17]

-

Diagnostics: The compound is employed in diagnostic tests to detect and quantify specific proteases in clinical samples, which can be indicative of certain disease states.[1][]

-

Protein Chemistry: BAPNA aids in the fundamental study of enzymatic functions and protein-protein interactions.[1][]

Caption: A generalized workflow for protease inhibitor screening using BAPNA.

Conclusion: A Foundational Tool with Enduring Relevance

This compound remains a fundamental and indispensable reagent in the toolkit of researchers studying proteases. Its simple, yet robust, chromogenic properties provide a reliable and quantifiable measure of enzymatic activity. From elucidating fundamental enzyme kinetics to driving the discovery of novel therapeutic inhibitors, BAPNA's versatility and proven track record ensure its continued prominence in biochemical and pharmaceutical research. Adherence to well-designed, validated protocols, grounded in a clear understanding of the underlying scientific principles, will continue to yield high-quality, reproducible data, accelerating scientific discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | 911-77-3 [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. youtube.com [youtube.com]

- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. protocols.io [protocols.io]

N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Cornerstone Chromogenic Substrate in Protease Research

Introduction

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly referred to as BAPNA, is a synthetic chromogenic substrate indispensable for the study of serine proteases, particularly trypsin and trypsin-like enzymes.[1][2] Its utility in biochemical and medical research stems from a straightforward yet elegant mechanism: enzymatic hydrolysis of BAPNA yields a yellow-colored product, p-nitroaniline, the concentration of which can be readily quantified using spectrophotometry.[3] This direct correlation between color development and enzyme activity provides a robust and reliable method for kinetic studies, enzyme quantification, and the screening of protease inhibitors.[4] This technical guide offers a comprehensive overview of the structure, properties, synthesis, and application of BAPNA, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

BAPNA is a white to light yellow crystalline powder.[3] A thorough understanding of its physicochemical properties is crucial for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 911-77-3 | [5] |

| Molecular Formula | C₁₉H₂₂N₆O₄・HCl | [6] |

| Molecular Weight | 434.88 g/mol | [6] |

| Appearance | White to light yellow to light brown powder | [3] |

| Melting Point | 276 °C | [2] |

| Solubility | Soluble in DMSO (50 mg/mL), with heating up to 65°C if necessary. Dilute aqueous solutions (<1 mg/mL) can also be prepared. | [1] |

| Storage Temperature | -20°C | [3] |

Mechanism of Action: The Basis of Protease Detection

The functionality of BAPNA as a chromogenic substrate lies in its specific recognition and cleavage by certain proteases. The amide bond between the arginine residue and the p-nitroaniline moiety is the target for enzymatic hydrolysis.[7] Trypsin and other related serine proteases cleave this bond, releasing p-nitroaniline.[3] In solution, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance at approximately 405-410 nm.[8] The rate of p-nitroaniline formation, and therefore the rate of color development, is directly proportional to the enzymatic activity under a given set of conditions. This principle forms the foundation of numerous enzyme assays.

Enzymatic Cleavage of BAPNA by Trypsin

Applications in Research and Drug Development

The unique properties of BAPNA have established it as a versatile tool in various research and development applications:

-

Enzyme Activity Assays: BAPNA is widely used to determine the activity of a range of proteases, including trypsin, chymotrypsin, and papain.[2] These assays are fundamental in enzymology for characterizing enzyme kinetics and understanding enzyme function.

-

Inhibitor Screening: A critical application of BAPNA is in the high-throughput screening of potential protease inhibitors.[4] By measuring the reduction in the rate of p-nitroaniline formation in the presence of a test compound, researchers can efficiently identify and characterize new drug candidates.

-

Biochemical Research: BAPNA has been instrumental in elucidating the enzymatic kinetics and inhibition mechanisms of various proteases.[1] It has also been employed to study the effects of different compounds on protease activity.[1]

Experimental Protocols

The following protocols provide a framework for the utilization of BAPNA in standard laboratory procedures. It is imperative to optimize these protocols based on the specific enzyme and experimental conditions.

Preparation of BAPNA Stock Solution

A concentrated stock solution of BAPNA is typically prepared in an organic solvent due to its limited aqueous solubility at high concentrations.

Materials:

-

This compound (BAPNA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Weigh the desired amount of BAPNA powder.

-

Dissolve the BAPNA in DMSO to a final concentration of 50 mg/mL.[1]

-

If necessary, gently warm the solution to a maximum of 65°C to facilitate dissolution.[1]

-

Store the stock solution at -20°C. A solution in DMSO is reported to be stable for about one week at room temperature.[7]

General Enzyme Activity Assay

This protocol outlines a basic procedure for measuring protease activity using BAPNA.

Materials:

-

BAPNA stock solution (e.g., 50 mg/mL in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Protease solution (e.g., trypsin)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of BAPNA by diluting the stock solution in the assay buffer to the desired final concentration.

-

In a microplate well or cuvette, add the assay buffer and the protease solution.

-

Initiate the reaction by adding the BAPNA working solution.

-

Immediately measure the absorbance at 405-410 nm at regular intervals.

-

The rate of change in absorbance over time is proportional to the enzyme activity.

Trypsin Inhibition Assay Workflow

This workflow is designed to screen for and characterize trypsin inhibitors.

Trypsin Inhibition Assay Workflow

Synthesis and Manufacturing

While commercially available, understanding the synthesis of BAPNA provides valuable insight into its chemical nature. A common method for the synthesis of Nα-benzoyl-DL-arginine p-nitroanilide hydrochloride involves the condensation of Nα-benzoyl arginine and p-nitroaniline.

A patented method describes the following steps:

-

Condensation: Nα-benzoyl arginine and p-nitroaniline undergo a condensation reaction in the presence of a condensing agent, such as phosphorus pentoxide, and a tertiary amine base.

-

Acidification: The resulting Nα-benzoyl-DL-arginine p-nitroanilide is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis of BAPNA Hydrochloride

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling BAPNA. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound remains a cornerstone in the field of protease research. Its reliability, ease of use, and the clear, quantifiable signal it produces have cemented its place in laboratories worldwide. This guide has provided a comprehensive overview of its structure, mechanism, and applications, with the aim of empowering researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 911-77-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 5. The Synthesis of Benzoyl-L-arginine-p-nitroanilide | Semantic Scholar [semanticscholar.org]

- 6. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

The Chromogenic Compass: A Technical Guide to the Mechanism of Action of N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA)

For researchers, scientists, and professionals in drug development, the ability to accurately quantify protease activity is paramount. Among the diverse toolkit available for this purpose, the chromogenic substrate N-α-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) stands as a stalwart for its simplicity, reliability, and adaptability in assaying serine proteases, most notably trypsin. This guide provides an in-depth exploration of the core mechanism of BAPNA, practical insights into its application, and a framework for robust experimental design.

Introduction: The Elegance of a Chromogenic Substrate

N-α-Benzoyl-DL-arginine-4-nitroanilide hydrochloride is a synthetic substrate meticulously designed to mimic the natural substrates of trypsin and related endopeptidases. Trypsin, a serine protease, plays a critical role in digestion by cleaving peptide chains predominantly at the carboxyl side of amino acids with positively charged side chains, namely lysine and arginine.[1][2] BAPNA ingeniously incorporates an arginine residue, making it a specific target for trypsin's catalytic machinery. The true elegance of BAPNA lies in its chromogenic reporter molecule, 4-nitroaniline (pNA), which is linked to the arginine via an amide bond. In its intact form, BAPNA is colorless. However, upon enzymatic cleavage, the liberated p-nitroaniline imparts a distinct yellow color to the solution, a colorimetric signal that can be precisely quantified using a spectrophotometer.[3] This direct relationship between color development and enzymatic activity forms the foundation of the BAPNA assay.

The Core Mechanism: A Tale of Two Molecules

The interaction between BAPNA and a serine protease like trypsin is a finely orchestrated molecular dance culminating in the release of the chromogenic p-nitroaniline. This process can be dissected into two key stages: substrate binding and catalytic hydrolysis.

Substrate Recognition and Binding

The specificity of the BAPNA assay is rooted in the precise recognition of the arginine residue of BAPNA by the active site of trypsin. The active site of trypsin features a deep "specificity pocket" containing a negatively charged aspartate residue (Asp 189) at its base.[4] This negatively charged pocket readily accommodates the positively charged side chain of the arginine in BAPNA, anchoring the substrate in the correct orientation for catalysis.

Catalytic Hydrolysis: The Role of the Catalytic Triad

Once BAPNA is securely bound within the active site, the catalytic triad of trypsin—comprising serine (Ser 195), histidine (His 57), and aspartate (Asp 102)—initiates the hydrolysis of the amide bond between arginine and p-nitroaniline.[4][5]

The catalytic mechanism proceeds as follows:

-

Nucleophilic Attack: The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of the serine. This enhances the nucleophilicity of the serine's oxygen atom. The activated serine then launches a nucleophilic attack on the carbonyl carbon of the arginine in the BAPNA molecule.[1]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge on the oxygen of the carbonyl group is stabilized by hydrogen bonds from nearby amino acid residues in the "oxyanion hole."[5]

-

Acyl-Enzyme Formation and Release of p-Nitroaniline: The tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen atom of the p-nitroaniline moiety, facilitating the cleavage of the amide bond. This releases p-nitroaniline (pNA), the yellow chromophore.[6] The remainder of the BAPNA molecule (N-Benzoyl-DL-arginine) is now covalently attached to the serine residue, forming an acyl-enzyme intermediate.

-

Deacylation and Enzyme Regeneration: A water molecule enters the active site. The histidine residue, once again acting as a general base, activates the water molecule by abstracting a proton. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then collapses, releasing the N-Benzoyl-DL-arginine and regenerating the active enzyme. The enzyme is now ready to bind to another BAPNA molecule and repeat the catalytic cycle.

The BAPNA Assay in Practice: A Self-Validating System

A well-designed BAPNA assay is a self-validating system, where the rate of p-nitroaniline production is directly proportional to the concentration of active enzyme. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Spectrophotometric Detection of p-Nitroaniline

The liberated p-nitroaniline has a maximum absorbance at a wavelength of approximately 405-410 nm.[7] By monitoring the increase in absorbance at this wavelength over time, one can determine the initial reaction velocity. The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (a constant value under specific conditions)

-

c is the concentration of p-nitroaniline

-

l is the path length of the cuvette (typically 1 cm)

It is crucial to note that the molar extinction coefficient of p-nitroaniline can be influenced by the solvent composition, such as the presence of organic solvents like DMSO, which is often used to dissolve BAPNA.[8][9] Therefore, it is best practice to determine the molar extinction coefficient under the specific buffer and solvent conditions of the assay or to use a well-established value from the literature for those exact conditions.

Data Presentation and Interpretation

Quantitative data from a BAPNA assay should be summarized in a clear and structured format for easy comparison and interpretation.

| Parameter | Value | Units |

| Enzyme Concentration | [X] | µg/mL |

| Substrate (BAPNA) Concentration | [Y] | mM |

| Initial Velocity (V₀) | [Z] | µmol/min |

| Michaelis Constant (Km) | [A] | mM |

| Maximum Velocity (Vmax) | [B] | µmol/min |

Experimental Protocol: A Step-by-Step Methodology for a Trypsin Assay using BAPNA

This protocol provides a general framework for measuring trypsin activity. It is essential to optimize the conditions for the specific enzyme and experimental setup.

Reagents and Materials

-

Trypsin (e.g., from bovine pancreas)

-

N-α-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium chloride (CaCl₂) (e.g., 20 mM)

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes or microplate reader

Solution Preparation

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis). The final concentration will depend on the activity of the enzyme preparation.

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a concentrated stock solution (e.g., 20 mM). BAPNA has limited solubility in aqueous solutions.[10]

-

Assay Buffer: Prepare the Tris-HCl buffer containing CaCl₂. Calcium ions are known to stabilize trypsin and prevent autolysis.[11]

Assay Procedure

-

Reaction Setup: In a cuvette or microplate well, combine the assay buffer and the BAPNA working solution (diluted from the stock to the desired final concentration).

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate Reaction: Add a small volume of the trypsin solution to the reaction mixture to initiate the reaction.

-

Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of increase in absorbance should be linear during the initial phase of the reaction.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the concentration of p-nitroaniline produced per minute using the Beer-Lambert law.

Trustworthiness and Quality Control: Ensuring Reliable Results

The reliability of a BAPNA assay hinges on careful attention to experimental details and the implementation of appropriate quality control measures.

Potential Interferences

-

Autohydrolysis of BAPNA: At alkaline pH, BAPNA can undergo slow, non-enzymatic hydrolysis, leading to a background signal. It is essential to run a blank reaction containing all components except the enzyme to correct for this.[10]

-

Compound Interference: When screening for enzyme inhibitors, the test compounds themselves may absorb light at 410 nm or interfere with the assay in other ways. A control containing the compound but no enzyme should be included.

-

Other Proteases: While BAPNA is relatively specific for trypsin-like proteases, it can be cleaved by other serine proteases. The purity of the enzyme preparation should be considered.[3]

Best Practices for Assay Validation

-

Enzyme Purity: Ensure the purity of the enzyme preparation to avoid confounding activities from other proteases.[12]

-

Lot-to-Lot Consistency: For critical applications, it is advisable to test different lots of BAPNA and other reagents to ensure consistency.[12]

-

Linearity: The assay should be linear with respect to both enzyme concentration and time within the defined assay window.

-

Controls: Always include appropriate positive and negative controls in each experiment.

Conclusion

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride remains a cornerstone in the field of enzymology due to its well-characterized mechanism of action and its utility in providing a straightforward and quantitative measure of protease activity. By understanding the intricacies of its interaction with serine proteases and adhering to rigorous experimental design and quality control, researchers can confidently employ the BAPNA assay to generate reliable and reproducible data, furthering our understanding of enzyme function and aiding in the development of novel therapeutics.

References

- 1. Trypsin - Creative Enzymes [creative-enzymes.com]

- 2. study.com [study.com]

- 3. downstreamcolumn.com [downstreamcolumn.com]

- 4. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 5. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diagnostic-enzymes.creative-enzymes.com [diagnostic-enzymes.creative-enzymes.com]

An In-depth Technical Guide to the Trypsin Assay Using Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA)

This guide provides a comprehensive overview of the principles and practices involved in utilizing Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) for the quantitative determination of trypsin activity. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for assessing the enzymatic function of trypsin and its inhibitors.

Section 1: The Foundational Principle - Why BAPNA?

The selection of a substrate is paramount to the success of any enzymatic assay. Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly referred to as BAPNA, is a synthetic chromogenic substrate specifically designed for proteases that exhibit trypsin-like activity. Trypsin, a serine protease, plays a critical role in digestion and various cellular processes by cleaving peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

The ingenuity of the BAPNA assay lies in its elegant simplicity and direct correlation between enzyme activity and a measurable color change.[1][] BAPNA mimics the natural substrate of trypsin, presenting an arginine residue as the cleavage site. The key to its functionality is the covalent linkage of this arginine analog to a chromophore, p-nitroaniline (pNA).[][3]

In its intact form, BAPNA is colorless.[4] However, upon enzymatic hydrolysis by trypsin, the amide bond between the arginine and p-nitroaniline is cleaved.[3] This releases p-nitroaniline, which imparts a distinct yellow color to the solution.[] The intensity of this yellow color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitroaniline released and, consequently, to the activity of the trypsin in the sample.[][5][6] This direct relationship allows for a continuous and straightforward kinetic analysis of the enzyme's activity.[7][8]

The Enzymatic Reaction

The core of the assay is the following reaction:

Nα-Benzoyl-DL-arginine-4-nitroanilide (BAPNA) + H₂O --(Trypsin)--> Nα-Benzoyl-DL-arginine + p-Nitroaniline

Caption: Enzymatic cleavage of BAPNA by trypsin.

Section 2: Method Validation and Experimental Design

A robust assay is a self-validating one. The design of your experiment must account for variables that can influence the kinetics of the enzymatic reaction.

Critical Parameters Influencing the Assay

Several factors can significantly impact the rate of BAPNA hydrolysis and must be carefully controlled to ensure accurate and reproducible results.

| Parameter | Optimal Range/Condition | Rationale & Field Insights |

| pH | 7.8 - 8.2 | Trypsin exhibits optimal activity in a slightly alkaline environment, mimicking the conditions of the small intestine.[][9][10] Deviations from this range can lead to a significant decrease in enzymatic activity due to changes in the ionization state of critical amino acid residues in the active site. |

| Temperature | 25°C - 40°C | While the optimal temperature for trypsin activity is around 40°C, assays are commonly performed at 25°C or 37°C for consistency and to minimize the risk of protein denaturation over extended incubation periods.[6][9][11] It is crucial to maintain a constant temperature throughout the experiment. |

| Substrate Concentration | > Km | To ensure the reaction velocity is proportional to the enzyme concentration (Vmax conditions), the BAPNA concentration should be well above the Michaelis-Menten constant (Km). The Km for trypsin with BAPNA is reported to be in the range of 0.12-0.3 mM.[5][12] Using a saturating concentration minimizes the impact of substrate depletion during the assay. |

| Calcium Ions (Ca²⁺) | ~20 mM | Calcium ions are known to stabilize trypsin and protect it from autolysis (self-digestion), thereby ensuring the enzyme remains active throughout the assay.[][13] |

| Solvent | DMSO for stock | BAPNA has limited solubility in aqueous buffers but is readily soluble in dimethyl sulfoxide (DMSO).[3][4][14][15][16] A concentrated stock solution is typically prepared in DMSO and then diluted into the aqueous assay buffer. It is essential to keep the final DMSO concentration low (typically <5% v/v) as higher concentrations can inhibit enzyme activity.[14] |

Establishing a Self-Validating Protocol

A well-designed protocol includes appropriate controls to validate the results of each experiment.

-

Blank: A reaction mixture containing all components except the trypsin enzyme. This is used to zero the spectrophotometer and correct for any non-enzymatic hydrolysis of BAPNA or background absorbance from other reagents.[7][13]

-

Uninhibited Control: A reaction containing all components, including active trypsin. This provides the baseline maximal rate of reaction against which any potential inhibitors will be compared.[13]

-

Test Sample: The reaction containing the sample being tested for trypsin activity or for the presence of trypsin inhibitors.[13]

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing a standard trypsin assay and a trypsin inhibition assay using BAPNA.

Preparation of Reagents

-

Assay Buffer (Tris-HCl with CaCl₂): Prepare a 50-100 mM Tris-HCl buffer and adjust the pH to 8.2. Add calcium chloride (CaCl₂) to a final concentration of 20 mM.[13]

-

BAPNA Stock Solution: Dissolve Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride in DMSO to a concentration of 50-60 mM. This stock solution should be stored at -20°C and protected from light.[3][13][16] Gentle heating (up to 65°C) may be required to fully dissolve the substrate.[3][7]

-

Working BAPNA Solution: On the day of the experiment, dilute the BAPNA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). This solution should be prepared fresh and protected from light.[13]

-

Trypsin Stock Solution: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in a cold, slightly acidic solution (e.g., 1 mM HCl) to maintain stability and prevent autolysis.[7] Store in aliquots at -20°C.

-

Working Trypsin Solution: Dilute the trypsin stock solution in the assay buffer to a concentration that yields a linear rate of absorbance change over a 5-10 minute period. The optimal concentration will need to be determined empirically.

Standard Trypsin Activity Assay (Microplate Format)

This protocol is designed for a 96-well microplate reader.

-

Plate Setup: Designate wells for blanks, controls, and samples.

-

Reagent Addition:

-

Blank Wells: Add 100 µL of assay buffer and 100 µL of the working BAPNA solution.

-

Control Wells: Add 50 µL of assay buffer and 50 µL of the working trypsin solution.

-

Sample Wells: Add 50 µL of the sample to be tested and 50 µL of the working trypsin solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[13]

-

Initiate Reaction: Add 100 µL of the pre-warmed working BAPNA solution to the control and sample wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate temperature. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔA/min) for each well using the linear portion of the absorbance versus time curve. The trypsin activity is proportional to this rate.

Trypsin Inhibition Assay

This assay is used to determine the potency of trypsin inhibitors.

-

Plate Setup: As above, but include wells for different concentrations of the inhibitor.

-

Reagent Addition:

-

Blank & Control Wells: Prepare as described in the standard assay.

-

Inhibitor Wells: Add 50 µL of the inhibitor solution (at various concentrations) and 50 µL of the working trypsin solution.

-

-

Enzyme-Inhibitor Pre-incubation: Mix and pre-incubate the plate for a set period (e.g., 15 minutes) at the assay temperature to allow the inhibitor to bind to the trypsin.[17]

-

Initiate and Measure: Add 100 µL of the working BAPNA solution to all wells (except the blank) and proceed with the kinetic measurement as described above.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. This data can be used to determine the IC₅₀ value of the inhibitor.[17]

Caption: Workflow for a trypsin inhibition assay using BAPNA.

Section 4: Concluding Remarks and Advanced Considerations

The BAPNA assay is a cornerstone technique for the study of trypsin and its inhibitors due to its simplicity, reliability, and cost-effectiveness. While this guide provides a robust framework, it is imperative for the application scientist to recognize that optimization may be necessary depending on the specific experimental context, such as the source of the trypsin or the nature of the inhibitors being investigated.

For instance, when working with complex biological samples, endogenous substances may interfere with the assay. In such cases, appropriate sample preparation and the inclusion of additional controls are essential. Furthermore, for high-throughput screening applications, the assay can be readily automated.

References

- 1. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA)

A Senior Application Scientist's Perspective on its Core Utility in Protease Research and Drug Development

Introduction: The Role of BAPNA in Modern Enzymology

In the landscape of biochemical research and pharmaceutical development, the precise quantification of enzyme activity is a cornerstone of progress. Among the vast array of tools available, chromogenic substrates stand out for their simplicity, reliability, and ease of use. N-α-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly known by its acronym BAPNA (CAS 911-77-3), is a quintessential example of such a reagent.[1][2] For decades, it has served as a robust and dependable synthetic substrate for measuring the activity of serine proteases, most notably trypsin.[3]

This guide provides a comprehensive technical overview of BAPNA, moving beyond a simple recitation of facts to explore the causality behind its application. As scientists and drug developers, understanding why a particular reagent is chosen and how to deploy it to generate trustworthy, reproducible data is paramount. Herein, we will dissect the mechanism of BAPNA, detail a self-validating protocol for its use, and discuss its application in the critical field of protease inhibitor screening.

Section 1: Physicochemical Properties and Handling

Before employing any reagent, a thorough understanding of its fundamental properties is essential for accurate preparation and safe handling. BAPNA is a pale yellow or beige powder, and its hydrochloride form enhances its solubility in aqueous solutions, a critical feature for biochemical assays.[2][4]

| Property | Value | Source |

| CAS Number | 911-77-3 | [1][4] |

| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1][3][4] |

| Molecular Weight | 434.88 g/mol | [1][5] |

| Appearance | Pale yellow or beige powder | [4] |

| Melting Point | 254 - 258 °C | [4] |

| Solubility | DMSO: 50 mg/mL; Water: <1 mg/mL (dilute solutions) | [3][6] |

| Storage | Store at ≤ -15°C, keep container well closed | [4] |

From Experience: While BAPNA is slightly soluble in water, for creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][6] A 10-20 mM stock in DMSO is stable and can be easily diluted into aqueous assay buffers.[7] It is crucial to protect both the solid reagent and its solutions from light to prevent photodegradation, which could lead to increased background absorbance and compromised data integrity.[8]

Section 2: The Principle of Protease Activity Measurement

The utility of BAPNA lies in its clever molecular design. It mimics a natural peptide substrate, presenting an arginine residue—a key recognition site for trypsin-like proteases—linked to a chromogenic reporter group, p-nitroaniline (pNA).[2][9]

The enzymatic reaction is a straightforward hydrolysis event:

-

Binding: Trypsin, a serine protease, recognizes and binds to the arginine residue of the BAPNA molecule.[10]

-

Cleavage: The enzyme's active site catalyzes the hydrolysis of the amide bond between the arginine and the p-nitroaniline moiety.[3][6]

-

Release of Chromophore: This cleavage releases p-nitroaniline (pNA). In its free form, pNA has a distinct yellow color and exhibits a strong absorbance maximum around 405-410 nm, whereas the intact BAPNA substrate is essentially colorless.[11]

The rate of the yellow color formation is directly proportional to the enzymatic activity of the protease in the sample.[7] This principle allows for a continuous, real-time spectrophotometric measurement of enzyme kinetics.

Caption: Enzymatic cleavage of BAPNA by trypsin releases the yellow chromophore p-nitroaniline (pNA).

Section 3: A Self-Validating Assay Protocol for Trypsin Activity

A robust protocol is one that is not only detailed but also contains internal checks for validity. This methodology for determining trypsin activity is designed to be precise, reproducible, and easily adaptable.

3.1. Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Rationale: This pH is optimal for trypsin activity. Calcium ions (Ca²⁺) are essential cofactors that stabilize the trypsin enzyme and enhance its catalytic activity.[8][12]

-

BAPNA Stock Solution (10 mM): Dissolve 43.5 mg of BAPNA in 10 mL of DMSO. Store in aliquots at -20°C, protected from light.[8]

-

BAPNA Working Solution (1 mM): On the day of the assay, dilute the 10 mM stock solution 1:10 in the Assay Buffer. Rationale: Preparing this fresh is critical to prevent substrate precipitation and hydrolysis. The final concentration in the assay will be well above the typical Km for trypsin, ensuring the reaction rate is primarily dependent on enzyme concentration.[13][14]

-

Trypsin Stock Solution: Prepare a 1 mg/mL solution of bovine trypsin in 1 mM HCl. Rationale: The acidic pH prevents autolysis (self-digestion) of trypsin during storage.[8]

-

Trypsin Working Solution: Dilute the stock solution in Assay Buffer to a concentration that yields a linear rate of absorbance change of 0.02-0.08 ΔA/min. This concentration must be determined empirically but often falls in the 1-10 µg/mL range.

3.2. Experimental Workflow

The following protocol is designed for a standard 96-well microplate format, but volumes can be scaled for cuvette-based spectrophotometers.

Caption: Standard experimental workflow for a kinetic BAPNA-based protease assay.

3.3. Step-by-Step Procedure

-

Setup: Design a plate map including blanks (no enzyme), controls (enzyme, no inhibitor), and test samples.

-

Pipetting: To each well, add 180 µL of Assay Buffer.

-

Enzyme Addition: Add 10 µL of the Trypsin Working Solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer instead.

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes. Rationale: This ensures all components are at the optimal reaction temperature before initiation.

-

Reaction Initiation: Add 10 µL of the 1 mM BAPNA Working Solution to all wells to start the reaction. The total volume is now 200 µL.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 10 to 30 minutes.[7]

Section 4: Data Analysis and Interpretation

The primary output of the kinetic assay is a plot of absorbance versus time.

-

Determine the Initial Velocity (V₀): Identify the linear portion of the curve (usually the first 5-10 minutes). The slope of this line (ΔA/min) is the initial reaction velocity.

-

Correct for Background: Subtract the rate of the blank (which accounts for any non-enzymatic substrate hydrolysis) from the rates of all other wells.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change into moles of product formed per unit time.

Activity (µmol/min/mL) = (ΔA/min) * Vₜ / (ε * l * Vₑ)

Where:

-

ΔA/min: The rate of absorbance change at 405 nm per minute.

-

Vₜ: Total reaction volume in mL (e.g., 0.2 mL).

-

ε (Molar Absorptivity of pNA): 8,800 M⁻¹cm⁻¹ at 410 nm. This is a physical constant and the cornerstone of the assay's self-validating nature.

-

l: Path length in cm (for a 96-well plate with 200 µL, this is typically ~0.5-0.6 cm, but must be confirmed for your specific plate/instrument or calculated relative to a standard).

-

Vₑ: Volume of enzyme solution added in mL (e.g., 0.01 mL).

-

Section 5: Application in Drug Discovery: Inhibitor Screening

The BAPNA assay is an invaluable first-pass screening tool in drug development for identifying potential protease inhibitors.[8][15] The principle is straightforward: a compound that inhibits trypsin activity will reduce the rate of pNA formation.

The experimental setup is an extension of the activity assay:

-

Control (100% Activity): Enzyme + Buffer + BAPNA

-

Test: Enzyme + Buffer + Test Compound + BAPNA

A reduction in the reaction rate in the "Test" condition compared to the "Control" indicates inhibitory activity. By testing a range of inhibitor concentrations, one can determine key parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Principle of a BAPNA-based protease inhibitor screening assay.

Section 6: Troubleshooting and Advanced Considerations

-

High Background: If the blank wells show a high rate of absorbance increase, the BAPNA working solution may have been prepared too far in advance, been exposed to light, or the buffer pH may be unstable.

-

Non-linear Kinetics: If the reaction rate is not linear, it may indicate substrate depletion (use less enzyme), enzyme instability, or substrate inhibition (less common with BAPNA but possible at very high concentrations).[16]

-

Enzyme Specificity: While BAPNA is a classic trypsin substrate, it is not perfectly specific and can be cleaved by other proteases.[10] Therefore, results from crude biological samples should be interpreted with caution and may require confirmation with more specific substrates or inhibitor panels.

Conclusion

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) remains a powerful and relevant tool for researchers in enzymology and drug discovery. Its simple, colorimetric readout provides a direct and quantitative measure of protease activity. By understanding the chemical principles behind the assay, adhering to a robust and well-rationalized protocol, and being aware of its limitations, scientists can leverage BAPNA to generate high-quality, reliable data that can accelerate research and discovery.

References

- 1. scbt.com [scbt.com]

- 2. CAS 911-77-3: N-α-Benzoyl-DL-arginine-p-nitroanilide hydro… [cymitquimica.com]

- 3. trypsin substrate, chromogenic, elastase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. watson-int.com [watson-int.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. This compound | 911-77-3 [chemicalbook.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Partial purification and characterization of digestive trypsin-like proteases from the velvet bean caterpillar, Anticarsia gemmatalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Protease Assays and Screening Systems | Protease Research [gbiosciences.com]

- 16. researchgate.net [researchgate.net]

alternative names for N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride

An In-Depth Technical Guide to N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA)

Core Identity and Nomenclature

This compound is a synthetic compound indispensable for studying proteolytic enzymes, particularly serine proteases like trypsin.[1][2] Its widespread use has led to a variety of alternative names and identifiers in literature and commercial catalogs. Establishing clarity on its nomenclature is the first step to effective utilization.

Common Synonyms and Identifiers

The compound is most frequently referred to by the acronym BAPNA . However, researchers may encounter several other synonyms:

-

Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride[3][4][5]

-

DL-BAPA[5]

-

Benzoyl-DL-arginine-4-nitroanilide hydrochloride[6]

-

Valeranilide, 2-benzamido-5-guanidino-4′-nitro-, monohydrochloride, DL-[1]

Key Chemical and Physical Properties

A summary of the essential properties of BAPNA is crucial for proper handling, storage, and experimental design. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a key consideration for assay development.[1]

| Property | Value | Source(s) |

| CAS Number | 911-77-3 | [3][6] |

| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [3][6] |

| Molecular Weight | 434.88 g/mol | [3] |

| Appearance | Pale yellow or beige crystalline powder | [6][8] |

| Melting Point | 254 - 258 °C | [6] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL), with gentle heating if needed.[5][9] Dilute aqueous solutions (<1 mg/mL) can be prepared from this stock.[5] | [5][9] |

| Storage | Store at ≤ -15 °C | [6] |

Principle of Action: A Chromogenic Substrate

BAPNA's utility is rooted in its function as a chromogenic substrate.[2][5][10] This means it is a colorless molecule that produces a colored product upon enzymatic action, allowing for easy and quantitative measurement of enzyme activity using spectrophotometry.

The Enzymatic Reaction

The core of the BAPNA assay is the specific cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by a protease.[5] Trypsin and other trypsin-like enzymes recognize and hydrolyze the peptide bond at the carboxyl side of arginine. This enzymatic hydrolysis releases p-nitroaniline, a chromophore with a distinct yellow color.[2] The intensity of this yellow color, measured by absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitroaniline released and thus to the enzymatic activity.[11][12][13]

Caption: Enzymatic cleavage of BAPNA by trypsin releases the yellow chromophore p-nitroaniline (pNA).

Experimental Protocol: Trypsin Activity Assay

This section provides a robust, self-validating protocol for measuring trypsin activity. The causality behind each step is explained to empower researchers to adapt the protocol to their specific needs while maintaining scientific integrity.

Reagent Preparation

Expertise in Action: The stability and concentration of your reagents are paramount. BAPNA can auto-hydrolyze at alkaline pH, so stock solutions should be prepared carefully and used appropriately.[14]

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 25°C):

-

Causality: Tris buffer provides a stable pH environment optimal for trypsin activity. Calcium ions (CaCl₂) are crucial as they bind to trypsin, increasing its stability and preventing auto-digestion.[14]

-

Prepare using Tris base and adjust the pH with HCl. Dissolve CaCl₂ into the buffer.

-

-

BAPNA Substrate Stock Solution (e.g., 20 mM in DMSO):

-

Causality: BAPNA has poor solubility directly in aqueous buffers but dissolves well in organic solvents like Dimethyl Sulfoxide (DMSO).[5][9] Preparing a concentrated stock in DMSO allows for a small volume to be added to the aqueous assay mixture, minimizing the final DMSO concentration.

-

Dissolve the required mass of BAPNA powder in pure DMSO. Store this stock at -20°C in small aliquots, protected from light. A solution in DMSO is stable for about one week at room temperature.[5] Note: Do not overheat the solution to dissolve it, as this can cause chemical decomposition and a yellow background color.[11]

-

-

Trypsin Stock Solution (e.g., 1 mg/mL in 1 mM HCl):

-

Causality: Trypsin is more stable at an acidic pH (pH ~3) where its proteolytic activity is minimal.[14] Therefore, stock solutions are prepared in dilute acid and stored frozen.

-

Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) using the cold Assay Buffer. The final concentration should be adjusted so that the rate of reaction is linear over the measurement period.[11]

-

Assay Workflow

This protocol is designed for a 96-well microplate format, which is ideal for screening and kinetic studies.

Caption: Standard workflow for a microplate-based BAPNA protease assay.

Step-by-Step Methodology

-

Prepare Working Solutions: Dilute the BAPNA stock solution with Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare the trypsin working solution.

-

Set Up the Reaction Plate:

-

Test Wells: Add Assay Buffer and the trypsin working solution.

-

Control Wells (Blank): Add Assay Buffer but no trypsin. This is critical to subtract the rate of non-enzymatic BAPNA hydrolysis.

-

-

Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.[15][16] This ensures the reaction starts at a stable, defined temperature.

-

Initiate the Reaction: Add the BAPNA working solution to all wells to start the reaction.

-

Measure Absorbance: Immediately place the plate in a microplate reader set to measure absorbance at 405 nm.

-

Kinetic Assay (Recommended): Measure the absorbance every 30-60 seconds for 5-10 minutes. This provides the reaction rate (velocity).

-

Endpoint Assay: Incubate the plate for a fixed time (e.g., 10 minutes), then stop the reaction by adding a stopping agent like 30% acetic acid.[12][16] Read the final absorbance. The kinetic method is generally preferred as it ensures the initial velocity is captured before substrate depletion or product inhibition occurs.

-

-

Data Analysis:

-

Subtract the rate of the blank control from the rate of the test wells to get the corrected reaction velocity (ΔAbs/min).

-

Convert this rate to enzyme activity (e.g., µmol/min/mg) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient for p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm is a commonly cited value).

-

Applications in Research and Development

BAPNA is a versatile tool with applications spanning basic research to clinical diagnostics and drug development.

-

Enzyme Characterization: It is widely used to determine the kinetic parameters (Km, Vmax) of proteases from diverse sources, including snake venoms, plant seeds, and microorganisms.[1][5]

-

Drug Discovery and Inhibitor Screening: BAPNA provides a simple, high-throughput method for screening compound libraries to identify potential protease inhibitors.[2][15] A reduction in the rate of pNA formation indicates inhibitory activity.

-

Clinical Diagnostics: The compound is applied in diagnostic tests to detect specific enzymes in clinical samples, aiding in early disease detection and monitoring.[6] For example, it can be used to measure trypsin levels in duodenal juice to assess pancreatic function.[12]

-

Biochemical Research: It is used in studies of protein-protein interactions, such as the interaction between trypsin and α2-macroglobulin.[5]

-

Educational Tool: Due to the simplicity and visual nature of the assay, BAPNA is frequently used in university teaching laboratories to demonstrate principles of enzyme kinetics.[6]

References

- 1. CAS 911-77-3: N-α-Benzoyl-DL-arginine-p-nitroanilide hydro… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride, BANI [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | C19H23ClN6O4 | CID 2724371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Na-Benzoyl- DL -arginine 4-nitroanilide = 98 911-77-3 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Enzymatic Assay of Aprotinin [sigmaaldrich.com]

- 12. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jabonline.in [jabonline.in]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

This guide provides an in-depth overview of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a critical chromogenic substrate for serine protease activity assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes key safety protocols, handling procedures, and experimental considerations to ensure both user safety and experimental integrity.

Introduction: The Role of BAPNA in Protease Research

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) is a synthetic substrate widely employed in biochemical and medical research to assay the activity of various proteolytic enzymes, most notably trypsin and papain.[1][2] Its utility lies in its ability to be cleaved by these enzymes, releasing a yellow chromophore, p-nitroaniline, which can be quantified spectrophotometrically. This characteristic makes BAPNA an invaluable tool in enzyme kinetics studies, inhibitor screening, and the characterization of protease activity in biological samples.[3][4][5] Understanding the fundamental properties and safe handling of BAPNA is paramount for its effective and secure use in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BAPNA is the foundation for its safe handling and storage.

| Property | Value | Source |

| Synonyms | L-BAPA, L-BAPNA, BANI | [6][7][8] |

| CAS Number | 21653-40-7 | [1][7] |

| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1][7] |

| Molecular Weight | 434.9 g/mol | [1] |

| Appearance | Light yellow or off-white solid powder | [1][2][9] |

| Melting Point | 223 - 227 °C | [1] |

| Solubility | Soluble in DMSO (50 mg/ml) and acetone:water (1:1 v/v, 50 mg/ml). Sparingly soluble in aqueous buffers. | [3][4][5] |

| Storage Temperature | Recommended at -20°C or ≤ -15°C for long-term storage. Some suppliers suggest 2-8°C for shorter periods. | [1][6][9][10][11] |

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) classify BAPNA as not hazardous, others indicate potential for irritation.[10][12] A conservative approach, treating the substance with caution, is always recommended. The primary hazards are associated with direct contact and inhalation.

-

Eye Contact : May cause eye irritation.[8]

-

Skin Contact : May cause skin irritation.[8]

-

Inhalation : May cause respiratory tract irritation.[8]

-

Ingestion : May cause irritation of the digestive tract.[8]

The toxicological properties of BAPNA have not been fully investigated, warranting careful handling to minimize exposure.[8][12]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling BAPNA, a multi-layered approach to exposure control is essential, incorporating engineering controls, work practices, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation : Work with BAPNA powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when dust generation is likely.[8][11]

-

Eyewash Stations and Safety Showers : Facilities must be equipped with readily accessible eyewash stations and safety showers.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling BAPNA:[13][14][15][16]

-

Eye and Face Protection : Chemical safety goggles or glasses with solid side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required to prevent eye contact.[8][12]

-

Skin Protection :

-

Respiratory Protection : If working in an area with inadequate ventilation or where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Caption: Required Personal Protective Equipment for handling BAPNA.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the stability of BAPNA and ensuring a safe laboratory environment.

Handling

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.[6]

-

Minimize Dust : Minimize dust generation and accumulation.[8]

-

Personal Hygiene : Wash hands thoroughly after handling BAPNA, and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[6][8]

-

Solution Preparation : When preparing solutions, it is advisable to first dissolve BAPNA in a suitable organic solvent like DMSO before diluting with an aqueous buffer to improve solubility.[4] Aqueous solutions are not recommended for long-term storage.[4]

Storage

-

Temperature : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] The recommended long-term storage temperature is -20°C or below.[6][10][11]

-

Incompatibilities : Keep away from strong oxidizing agents.[8][12]

-

Container : Keep the container tightly sealed when not in use.[6][8]

First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [8] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [8][17] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate : Evacuate unnecessary personnel from the area.

-

Ventilate : Ensure adequate ventilation.

-

Containment : Sweep up or absorb the material, avoiding dust generation.[8]

-

Collection : Place the spilled material into a suitable, clean, dry, and closed container for disposal.[6][8]

-

Decontamination : Clean the spill area thoroughly.

Experimental Workflow: A BAPNA-Based Protease Assay

The following is a generalized protocol for a colorimetric protease assay using BAPNA. This should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation

-

BAPNA Stock Solution : Prepare a stock solution of BAPNA in DMSO.[3][4] For example, a 10 mM stock solution.

-

Assay Buffer : Prepare an appropriate assay buffer. For trypsin, a common buffer is Tris-HCl at a pH of 7.5-8.5.[18]

-

Enzyme Solution : Prepare a solution of the protease in the assay buffer.

-

Substrate Working Solution : Dilute the BAPNA stock solution in the assay buffer to the desired final concentration.

Caption: A generalized workflow for a BAPNA-based protease assay.

Assay Procedure

-

Plate Setup : To a 96-well microplate, add the assay buffer, enzyme solution, and any test compounds (e.g., inhibitors).

-

Initiate Reaction : Add the BAPNA working solution to each well to start the reaction.

-

Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for trypsin).[18]

-

Measurement : Measure the absorbance at 405-410 nm at regular intervals using a microplate reader.[4][18]

Data Analysis

The rate of p-nitroaniline production is directly proportional to the enzyme activity. The initial reaction velocity can be determined from the linear portion of the absorbance versus time plot.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[12] A common recommendation for the disposal of BAPNA is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of BAPNA down the drain or in regular waste streams.[6][10][11]

Conclusion

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride is a powerful tool in protease research. Its effective use is contingent upon a thorough understanding of its properties and a commitment to safe laboratory practices. By adhering to the guidelines outlined in this technical guide, researchers can ensure a safe working environment while obtaining reliable and reproducible experimental data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE | 21653-40-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride ≥99% (TLC), suitable for substrate for trypsin (CAS 21653-40-7) | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. osha.gov [osha.gov]

- 14. Equipment | Bloodborne Pathogens Training Class [nationalcprfoundation.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. epa.gov [epa.gov]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. versieuxlab.wordpress.com [versieuxlab.wordpress.com]

The Dissolution of N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride in DMSO: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility and handling of N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) in dimethyl sulfoxide (DMSO). BAPNA is a widely utilized chromogenic substrate for a variety of proteolytic enzymes, including trypsin, papain, and amidase.[1][2] The accurate preparation of BAPNA solutions is critical for reliable and reproducible enzymatic assays in drug discovery and life sciences research. This document offers a comprehensive overview of the physicochemical properties of BAPNA and DMSO, a quantitative analysis of BAPNA's solubility in DMSO, detailed protocols for its dissolution, and best practices for the storage and handling of these solutions.

Physicochemical Properties: Understanding the Interaction

The effective dissolution of BAPNA in DMSO is governed by the specific chemical characteristics of both the solute and the solvent.

This compound (BAPNA) is a synthetic substrate with a molecular weight of 434.9 g/mol .[1][3] Its structure incorporates a benzoyl group, an arginine residue, and a p-nitroaniline moiety, linked by amide bonds. The hydrochloride salt form enhances its polarity. The key feature of BAPNA is the amide bond between arginine and p-nitroaniline, which is susceptible to enzymatic cleavage. Upon hydrolysis by proteases, the colorless BAPNA molecule releases p-nitroaniline, a chromophore that can be quantified spectrophotometrically at 405-410 nm, providing a direct measure of enzyme activity.[1][4][5]

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent with the formula (CH₃)₂SO.[6][7] Its strong dissolving power for a wide range of polar and nonpolar compounds makes it an invaluable solvent in chemical and biological research.[6][8][9] DMSO is miscible with water and many organic solvents.[6][8] Its high boiling point (189 °C) and thermal stability contribute to its utility in various applications.[6][7]

The solubility of BAPNA in DMSO can be attributed to the favorable intermolecular interactions between the two molecules. The polar sulfoxide group in DMSO can effectively solvate the charged and polar groups of the BAPNA molecule, including the guanidinium group of the arginine residue and the nitro group.

Quantitative Solubility of BAPNA in DMSO

Multiple sources confirm the high solubility of BAPNA in DMSO. The established solubility limit provides a clear guideline for preparing concentrated stock solutions.

| Compound | Solvent | Solubility | Appearance of Solution |

| This compound (BAPNA) | DMSO | 50 mg/mL[1][10] | Clear, colorless to light yellow[1][10] |

This high solubility allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentrations for various enzymatic assays. Some sources also indicate that gentle heating (up to 65 °C) can be used to facilitate the dissolution of BAPNA in DMSO, particularly for achieving the maximum solubility.[1]

Experimental Protocol for the Preparation of BAPNA Solutions in DMSO

This section provides a detailed, step-by-step methodology for the preparation of a BAPNA stock solution in DMSO. Adherence to this protocol is crucial for ensuring the quality and reliability of subsequent experiments.

Materials and Equipment

-

This compound (powder form)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, and a lab coat.[3][11]

Dissolution Workflow

The following diagram illustrates the key steps in the preparation of a BAPNA stock solution.

Caption: Workflow for preparing BAPNA stock solution in DMSO.

Step-by-Step Procedure

-

Weighing the BAPNA: Accurately weigh the desired amount of BAPNA powder using a calibrated analytical balance. For a 50 mg/mL stock solution, weigh 50 mg of BAPNA.

-

Adding DMSO: Transfer the weighed BAPNA powder into a suitable sterile conical tube. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For 50 mg of BAPNA, add 1 mL of DMSO.

-

Vortexing: Securely cap the tube and vortex the mixture vigorously until the BAPNA is completely dissolved. The process can be expedited by gentle warming if necessary.[1]

-

Visual Inspection: Visually inspect the solution to ensure that it is clear and free of any particulate matter. The solution should be colorless to light yellow.[1][10]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Storage: Store the aliquots at -20°C for long-term use.[10]